isoVa-RYYRIK-NH2

Description

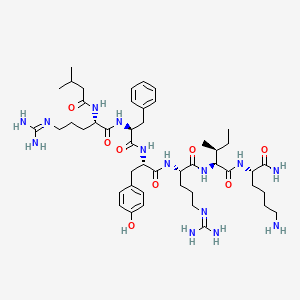

Structure

2D Structure

Properties

Molecular Formula |

C47H76N14O8 |

|---|---|

Molecular Weight |

965.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(3-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C47H76N14O8/c1-5-29(4)39(45(69)57-33(40(49)64)15-9-10-22-48)61-42(66)35(17-12-24-55-47(52)53)58-43(67)37(27-31-18-20-32(62)21-19-31)60-44(68)36(26-30-13-7-6-8-14-30)59-41(65)34(16-11-23-54-46(50)51)56-38(63)25-28(2)3/h6-8,13-14,18-21,28-29,33-37,39,62H,5,9-12,15-17,22-27,48H2,1-4H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t29-,33-,34-,35-,36-,37-,39-/m0/s1 |

InChI Key |

WYGLGBXUEUHKTI-INYUMPDKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of isoVa-RYYRIK-NH2 centers on the introduction of an isovaleryl (3-methylbutanoyl) group at the N-terminus of the RYYRIK-NH2 hexapeptide. This modification was designed to enhance receptor-binding affinity and stability compared to the native nociceptin sequence . The process begins with solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry to assemble the RYYRIK-NH2 backbone. Following deprotection and cleavage from the resin, the peptide undergoes N-terminal acylation with 3-methylcrotonic anhydride to introduce the unsaturated precursor of the isovaleryl group .

A pivotal step involves catalytic hydrogenation using tritium gas () to saturate the crotonyl double bond, yielding the tritium-labeled isovaleryl derivative [(]this compound) . This radiolabeling technique achieved a specific activity of 24.5 Ci/mmol, critical for subsequent receptor-binding assays . The reaction conditions—including catalyst selection (e.g., palladium on carbon), solvent (dimethylformamide), and temperature (25°C)—were optimized to ensure >95% conversion efficiency while preserving peptide integrity .

Purification and Analytical Validation

Post-synthesis purification employed reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The tritiated product eluted at 18–20 minutes under these conditions, with ultraviolet (UV) detection at 220 nm confirming peptide purity . Mass spectrometry (MS) analysis verified the molecular weight of this compound at 923.2 Da, consistent with the theoretical mass .

Critical to quality control, the final product exhibited <5% radiochemical impurities, as assessed by radio-HPLC . Stability studies under refrigerated conditions (4°C) demonstrated minimal degradation over six months, ensuring reliability in long-term experimental use .

Receptor-Binding Characterization

Saturation binding assays using COS-7 cell membranes expressing human ORL1 receptors revealed a dissociation constant () of 1.21 ± 0.03 nM for [(]this compound, with a receptor density () of 94 fmol/mg protein . Competitive binding experiments against (nociceptin demonstrated that this compound shares the ORL1 binding site but exhibits distinct steric interactions, as evidenced by a Hill coefficient () of 0.82, suggesting negative cooperativity .

Table 1: Comparative Binding Affinities of this compound and Reference Ligands

| Ligand | (nM) | (fmol/mg) | Selectivity (ORL1 vs. Opioid Receptors) |

|---|---|---|---|

| [(]this compound | 1.21 ± 0.03 | 94 ± 6 | >1,000-fold |

| [(]Nociceptin | 0.55 ± 0.12 | 88 ± 4 | >1,000-fold |

| []DAMGO (μ-opioid) | N/A | N/A | No displacement at 10 μM |

Structural and Functional Insights

Molecular dynamics simulations highlight that the isovaleryl group enhances hydrophobic interactions with ORL1’s extracellular loop 2, while the Arg14 and Lys15 residues mediate electrostatic contacts with conserved aspartate residues (e.g., D130) in the receptor’s transmembrane domain . This dual interaction motif explains the peptide’s antagonist profile, as it stabilizes the receptor in an inactive conformation .

Functional assays in mouse vas deferens confirmed this compound’s antagonist activity, showing a value of 8.3 against nociceptin-induced inhibition of electrically evoked contractions . Notably, the compound exhibited no agonist activity at concentrations up to 10 μM, underscoring its pure antagonistic properties .

Comparative Analysis with Structural Analogues

Replacing the isovaleryl group with alternative acyl moieties (e.g., acetyl or methylthioacetyl) significantly reduced ORL1 affinity. For instance, N-methylthioacetyl-RYYRIK-NH2 showed a of 3.4 nM, approximately threefold weaker than this compound . This underscores the critical role of the branched isovaleryl group in optimizing hydrophobic interactions without steric hindrance .

Chemical Reactions Analysis

IsoVa-RYYRIK-NH2 primarily undergoes competitive binding reactions with nociceptin at the ORL1 receptor . It shifts the dose-response curve of nociceptin rightward in a concentration-dependent manner, demonstrating that this compound occupies the binding site of the receptor to which nociceptin competitively binds . This shift indicates the antagonist activity of this compound, which is crucial for its function as a receptor inactivator .

Scientific Research Applications

IsoVa-RYYRIK-NH2 has been extensively studied for its potential as an antagonist probe for the ORL1 nociceptin receptor . This compound is used in bioorganic and medicinal chemistry to uncover the amino acid residues important for receptor inactivation . Its high specificity and binding characteristics make it a valuable tool in the rational design of drugs targeting the ORL1 receptor .

Mechanism of Action

IsoVa-RYYRIK-NH2 exerts its effects by binding to the ORL1 receptor, thereby inhibiting the action of nociceptin . This binding is highly specific, with this compound and nociceptin sharing the receptor-binding site but also having separate specific binding sites . This differentiation allows this compound to distinguish between the agonist-active and antagonist-inactive conformations of ORL1 . The compound’s antagonist activity is further demonstrated by its ability to shift the dose-response curve of nociceptin rightward in a concentration-dependent manner .

Comparison with Similar Compounds

IsoVa-RYYRIK-NH2 is unique in its high specificity and binding characteristics to the ORL1 receptor . Similar compounds include Ac-RYYRIK-NH2, Pr-RYYRIK-NH2, and Bz-RYYRIK-NH2, which also exhibit antagonist activity at the ORL1 receptor . this compound stands out due to its higher specificity and potency as a competitive antagonist .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing isoVa-RYYRIK-NH2?

- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly employed, with isoValine (isoVa) incorporation requiring careful coupling optimization to avoid steric hindrance .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. Validate purity via mass spectrometry (MALDI-TOF/ESI-MS) and analytical HPLC (>95% purity threshold) .

- Characterization : Circular dichroism (CD) spectroscopy for secondary structure analysis (e.g., α-helical propensity in membrane-mimetic environments) .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Experimental Design : Use pre-validated cell lines (e.g., HEK293 for receptor binding) and standardized buffers (pH 7.4, 25°C) .

- Controls : Include positive (e.g., known agonists) and negative controls (scrambled peptide sequences).

- Data Reporting : Document batch-specific peptide purity, solvent preparation protocols, and instrument calibration metrics .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported mechanism of action across studies?

- Data Reconciliation Framework :

Variable Audit : Compare experimental conditions (e.g., peptide concentration, assay temperature, cell membrane composition) .

Theoretical Alignment : Map findings to established pathways (e.g., G-protein-coupled receptor signaling vs. ion channel modulation) .

Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in published IC₅₀ values .

- Example Contradiction : Discrepancies in receptor binding affinity may arise from differences in lipid bilayer composition during assays .

Q. What factorial design strategies optimize this compound’s in vivo efficacy testing?

- Design Matrix :

| Factor | Levels | Response Variable |

|---|---|---|

| Dose (mg/kg) | 0.5, 1.0, 2.0 | Plasma half-life (t₁/₂) |

| Administration Route | IV, IP, SC | Bioavailability (%F) |

| Animal Model | Wild-type vs. Knockout | Tumor growth inhibition |

Q. How can researchers integrate this compound into a broader theoretical framework for peptide-drug interactions?

- Conceptual Model : Link structural motifs (e.g., RYYRIK sequence) to thermodynamic stability (ΔG calculations) and kinetic binding profiles (surface plasmon resonance) .

- Cross-Disciplinary Validation : Combine molecular dynamics simulations (e.g., AMBER force fields) with in vitro mutagenesis to validate residue-specific contributions .

Methodological Best Practices

Q. What criteria define a robust research question for this compound studies?

- Checklist :

- Feasibility : Can the question be answered within resource constraints (e.g., peptide synthesis cost)?

- Novelty : Does it address gaps in receptor specificity or metabolic stability?

- Theoretical Relevance : Does it align with peptide engineering or signal transduction theories? .

Q. How should researchers structure the methodology section for this compound studies to meet academic standards?

- Required Details :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.